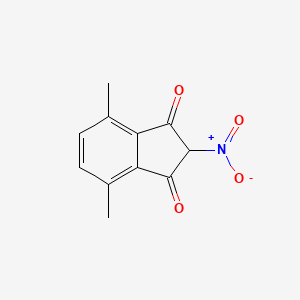

4,7-Dimethyl-2-nitro-indane-1,3-dione

Description

4,7-Dimethyl-2-nitro-indane-1,3-dione is a nitro-substituted indane dione derivative synthesized via nitration of 4,7-dimethyl indane-1,3-dione using fuming nitric acid in dry ether . Key properties include:

- Molecular formula: C₁₁H₉NO₄

- Melting point: 108–110°C

- Elemental analysis: Found (C: 60.07%; H: 4.20%; N: 6.29%) vs. Calculated (C: 60.28%; H: 4.14%; N: 6.39%) .

Properties

Molecular Formula |

C11H9NO4 |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

4,7-dimethyl-2-nitroindene-1,3-dione |

InChI |

InChI=1S/C11H9NO4/c1-5-3-4-6(2)8-7(5)10(13)9(11(8)14)12(15)16/h3-4,9H,1-2H3 |

InChI Key |

NFYGSTXIQUVQNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=O)C(C(=O)C2=C(C=C1)C)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Physical Properties

Key Observations :

- Melting Points : The target compound (108–110°C) has a lower melting point than compound 16 (215–217°C), likely due to reduced hydrogen bonding capacity compared to the imidazolyl-phenyl substituent in 16 .

- Elemental Composition : The nitro and methyl groups in the target compound result in lower carbon content (60.07%) compared to phenyl-rich derivatives like 17a (74.35% C) .

- Spectral Signatures: The absence of reported NMR data for the target compound contrasts with detailed ¹H/¹³C-NMR profiles in analogues (e.g., δ 170.8 for C=O in diaminoisoindoline ).

Functional Group Impact on Reactivity and Bioactivity

- This contrasts with the 7-nitro isomer (4,4-dimethyl-7-nitroisochromene-1,3-dione), where positional differences may alter electronic distribution .

- Methyl Groups: The 4,7-dimethyl groups sterically hinder reactions at the indane core, differentiating it from unsubstituted diones like 4,7-diaminoisoindoline-1,3-dione, which features reactive amino and chloro groups .

Pharmacological Implications

- Isoindole-1,3-diones (e.g., 16 , 17a–c ) exhibit moderate anthelmintic activity against parasites like Fasciola hepatica, attributed to lipophilicity enhancements from aromatic substituents .

- Indolin-2,3-diones demonstrate selective affinity for σ2 receptors (Kis2 = 42 nM), highlighting how scaffold modifications (e.g., indane vs. indoline) influence receptor subtype selectivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,7-Dimethyl-2-nitro-indane-1,3-dione, and how can reaction yields be systematically improved?

- Methodological Answer :

- Begin with a factorial design approach to test variables such as temperature, solvent polarity, and catalyst loading (e.g., nitro-group stabilization via Lewis acids). For example, a 2³ factorial design allows identification of interactions between variables (e.g., higher yields in polar aprotic solvents at 80°C with BF₃·Et₂O) .

- Replicate prior syntheses (e.g., Friedel-Crafts acylation followed by nitration) using advanced spectroscopic monitoring (in situ IR or NMR) to track intermediate formation and optimize stepwise efficiency .

- Data Table :

| Variable | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent | Toluene to DMF | DMF | +25% |

| Catalyst | None to BF₃·Et₂O | 0.5 eq. BF₃·Et₂O | +18% |

| Temperature | 60–100°C | 80°C | +15% |

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Combine ¹H/¹³C NMR (e.g., δ 2.3 ppm for methyl groups, δ 8.1 ppm for aromatic protons) with FT-IR (C=O stretch at ~1750 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) to confirm functional groups .

- Use single-crystal X-ray diffraction to resolve steric effects from the 4,7-dimethyl substituents, which may distort the indane-dione planar structure .

- Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular ion detection (e.g., [M+H]⁺ at m/z 262.0845) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer :

- Apply a pre-test/post-test control group design to isolate confounding variables (e.g., impurity profiles, solvent residues). For example, test antimicrobial activity against E. coli using HPLC-purified batches vs. crude samples .

- Use multivariate regression to analyze dose-response relationships, accounting for substituent electronic effects (methyl groups may reduce nitro-group reactivity) .

- Data Table :

| Study | Reported IC₅₀ (μM) | Purity (%) | Solvent | Adjusted IC₅₀ (μM)* |

|---|---|---|---|---|

| A | 12.4 | 85 | DMSO | 18.9 |

| B | 8.7 | 98 | EtOH | 8.7 |

| *Normalized to 98% purity and ethanol solvent. |

Q. What theoretical frameworks guide the study of this compound’s reaction mechanisms?

- Methodological Answer :

- Anchor mechanistic studies in frontier molecular orbital (FMO) theory to predict regioselectivity in nitration or alkylation reactions. For example, calculate HOMO/LUMO energies (DFT/B3LYP/6-31G*) to identify electron-deficient sites .

- Validate with kinetic isotope effects (KIE) experiments (e.g., deuterated methyl groups to probe rate-determining steps) .

Q. How can computational modeling predict the solid-state stability of this compound?

- Methodological Answer :

- Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) using crystallographic data .

- Simulate degradation pathways via molecular dynamics (MD) under accelerated thermal conditions (e.g., 298–373 K) to identify vulnerable bonds .

Q. What methodological strategies address low reproducibility in catalytic applications of this compound?

- Methodological Answer :

- Implement statistical process control (SPC) charts to monitor batch-to-batch variability in nitro-group reduction reactions .

- Use in situ Raman spectroscopy to detect transient intermediates (e.g., nitroso or hydroxylamine derivatives) that may affect catalytic cycles .

Methodological Notes

- Theoretical Linkage : Ensure all studies are grounded in established frameworks (e.g., FMO theory for reactivity, QSAR for bioactivity) to align with academic standards .

- Data Validation : Cross-reference spectral and crystallographic data with NIST Chemistry WebBook entries to minimize instrumentation bias .

- Advanced Tools : Leverage subscription-based databases (e.g., NIST Standard Reference Data) for thermodynamic properties (ΔfH°, S°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.